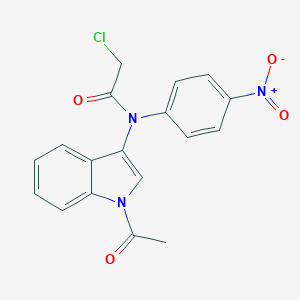![molecular formula C20H18N4O5S B421243 ethyl 16-acetamido-4,8-dimethyl-12-nitro-3-thia-7,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),4,7,10(15),11,13-heptaene-5-carboxylate](/img/structure/B421243.png)
ethyl 16-acetamido-4,8-dimethyl-12-nitro-3-thia-7,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),4,7,10(15),11,13-heptaene-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate is a complex heterocyclic compound that belongs to the class of indole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common approach is the annulation of a pyrimidine ring to 2-aminoindoles, followed by nitration and acetylation reactions. The reaction conditions often involve the use of strong acids and bases, as well as various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can yield a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-amino-1H-indole-3-carboxylate
- Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
- Ethyl 2-amino-1H-indole-3-carboxylate derivatives
Uniqueness
Ethyl 11-(acetylamino)-8-nitro-2,5-dimethylthieno[3’,2’:4,5]pyrimido[1,6-a]indole-3-carboxylate is unique due to its specific structural features, such as the presence of the thieno[3’,2’:4,5]pyrimido[1,6-a]indole ring system and the combination of nitro and acetylamino functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C20H18N4O5S |
|---|---|
Molekulargewicht |
426.4g/mol |
IUPAC-Name |
ethyl 16-acetamido-4,8-dimethyl-12-nitro-3-thia-7,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),4,7,10(15),11,13-heptaene-5-carboxylate |
InChI |
InChI=1S/C20H18N4O5S/c1-5-29-20(26)15-9(2)30-19-17(15)21-10(3)23-14-8-12(24(27)28)6-7-13(14)16(18(19)23)22-11(4)25/h6-8H,5H2,1-4H3,(H,22,25) |
InChI-Schlüssel |
KNNQCFHMOHTQTQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1N=C(N3C2=C(C4=C3C=C(C=C4)[N+](=O)[O-])NC(=O)C)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1N=C(N3C2=C(C4=C3C=C(C=C4)[N+](=O)[O-])NC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-(4-chlorophenyl)-N-[2-(2,2-dicyanovinyl)-1H-indol-3-yl]acetamide](/img/structure/B421161.png)


![Ethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B421164.png)

![1,2-Cyclohexanedione 1-{[4-(cyclohexyloxy)phenyl]hydrazone}](/img/structure/B421166.png)
![(4-fluorophenyl)(3-pyridinyl)methanone O-[2-(dimethylamino)ethyl]oxime](/img/structure/B421167.png)
![1-chloro-3-(5,5-dimethyl-3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B421169.png)
![N-{3-[(allylimino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B421171.png)


![N-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-iodobenzamide](/img/structure/B421176.png)
![N-(2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-trien-8-yl)-2-(tert-butylamino)acetamide](/img/structure/B421184.png)
